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Compound of Interest
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Cat. No.: B1630381

Welcome to the technical support guide for tungsten (W) film deposition using tungsten
hexafluoride (WF6) and hydrogen (H2) chemistry. This resource is designed for researchers
and engineers encountering challenges during the chemical vapor deposition (CVD) of
tungsten films. The following question-and-answer guide provides in-depth, field-proven
insights into the critical role of the WF6-to-hydrogen reactant ratio and its influence on film
properties.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions regarding the interplay between the WF6/H2
ratio and the resulting tungsten film characteristics.

Q1: What is the fundamental chemical reaction and the
role of the H2/WF&6 ratio in tungsten CVD?

The deposition of tungsten via this process is primarily governed by the hydrogen reduction of
tungsten hexafluoride. The overall chemical reaction is:

WF6 (g) + 3H2 (g) —» W (s) + 6HF (g)[1][2]

In this reaction, hydrogen acts as the reducing agent, stripping fluorine atoms from the WF6
precursor to leave solid tungsten on the substrate. The byproduct, hydrogen fluoride (HF), is a
volatile and highly corrosive gas that must be efficiently removed from the reaction chamber.[1]

[3]
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The H2/WF6 ratio is a critical process parameter that dictates the kinetics of the deposition. It
directly influences the surface chemistry and availability of reactants.

» Excess Hydrogen (High H2/WF6 Ratio): Ensures that the reduction of WF6 is complete and
efficient. This is the most common process regime. Kinetic studies show that for typical low-
pressure CVD (LPCVD), the deposition rate is often zeroth order in WF6 pressure and half-
order in H2 pressure, highlighting the importance of sufficient hydrogen.[4][5]

e Low Hydrogen (Low H2/WF6 Ratio): If the H2 pressure becomes too low and approaches
the WF6 pressure, the deposition rate can drop significantly, even to zero.[4] This can lead to
incomplete reduction of WF6, potentially forming volatile tungsten subfluorides, which can
lead to selectivity loss or even etching of the substrate.[4]

Precise control of this ratio using mass flow controllers (MFCs) is essential for reproducible
results, with ratios like 10:1 (H2:WF6) often cited as a starting point for optimal reduction.[2]

Q2: How does the H2/WF6 ratio influence the crystal
structure and orientation of the tungsten film?

The H2/WF6 ratio, in conjunction with substrate temperature, plays a significant role in
determining the crystallographic orientation of the deposited tungsten film. This is crucial as
different crystal faces have different properties.

e Low WF6/H2 Ratios: Tends to favor the growth of (100)-oriented tungsten crystallites.[1]
e High WF6/H2 Ratios: Tends to favor the growth of (111)-oriented crystallites.[1]
The film's crystal phase is also critical. Tungsten can exist in two phases:

e 0-W (alpha-tungsten): The desired body-centered cubic (BCC) phase, which is
thermodynamically stable and has a low electrical resistivity (bulk resistivity ~5.6 pQ-cm).[1]

o [B-W (beta-tungsten): A metastable A15 cubic phase with significantly higher resistivity (can
be >100 puQ-cm).[6][7]

While the H2/WF6 ratio is a factor, the formation of the high-resistivity 3-W phase is often
linked to other process conditions, such as low deposition temperatures and the presence of
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impurities like oxygen or fluorine.[2][6] Films deposited via H2 reduction in a clean system
typically yield the desired a-W phase.[6]

Q3: What is the general impact of varying the H2/WF6

ratio on film resistivity?
The relationship is complex and depends on the deposition method (e.g., LPCVD vs. PECVD).

e In Low-Pressure CVD (LPCVD): The resistivity of tungsten films is often reported to be
relatively insensitive to the H2/WF6 ratio, provided there is sufficient H2 for complete
reduction.[8]

¢ In Plasma-Enhanced CVD (PECVD): Film resistivity is highly sensitive to the H2/WF6 partial
pressure ratio.[8]

The primary drivers of high resistivity are typically not the gas ratio itself, but secondary effects
resulting from improper process conditions:

¢ Fluorine Contamination: Incomplete reduction (too little H2) can lead to fluorine residues
being incorporated into the film, increasing resistivity.[2] Fluorine can also diffuse into
underlying layers like TiN, increasing contact resistance.[9]

e Phase Formation: As mentioned, conditions that favor the formation of the 3-W phase will
result in higher resistivity.[6][7]

« Silicon Incorporation: When a silane (SiH4) reduction step is used for nucleation, a high
SiH4/WF6 ratio can lead to silicon incorporation in the tungsten film, which dramatically
increases resistivity.[10]

Therefore, while adjusting the H2/WF6 ratio, the primary goal is to ensure a clean, complete
reaction that favors the formation of pure a-W.

Section 2: Troubleshooting Common Deposition
Issues
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Q4: My tungsten film has poor adhesion to the
substrate. How can the H2/WF6 ratio and process be
adjusted?

Poor adhesion is a common problem, especially on dielectric surfaces like silicon dioxide

(Si02), where tungsten nucleation is difficult.[1][11]

Causality: The chemical inertness of SiO2 makes it difficult for WF6 precursor molecules to
adsorb and react. The H2 reduction process alone may not provide enough chemical
assistance for strong bonding.

Troubleshooting Steps:

o Substrate Check: Confirm the substrate material. Tungsten adhesion is notoriously poor on
oxides.[11] A barrier and adhesion promoter layer, such as Titanium Nitride (TiN), is the
industry-standard solution.[2][11][12]

e Implement a Two-Step Nucleation/Bulk Fill Process: This is the most effective solution.

o Step 1 (Nucleation): Deposit a thin (10-30 nm) tungsten nucleation layer using silane
(SiH4) reduction of WF6. The reaction (2WF6 + 3SiH4 - 2W + 3SiF4 + 6H2) proceeds at
lower temperatures and provides better adhesion.[2][13]

o Step 2 (Bulk Fill): Switch to H2 reduction of WF6 for the remainder of the deposition. The
H2 reduction process provides a more conformal film with lower resistivity, which is ideal
for filling high-aspect-ratio features.[13]

o Surface Pre-treatment: Ensure the substrate surface is impeccably clean. Surface
contaminants like oxides on a TiN layer can inhibit uniform nucleation and adhesion.[12]

The H2/WF6 ratio in the bulk fill step should be high enough to ensure good film quality, but it
will not solve the fundamental adhesion problem on an incompatible substrate.

Q5: The resistivity of my tungsten film is too high. What
are the likely causes related to the gas ratio and how
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can | fix it?

High resistivity is a critical failure mode, often pointing to impurities or incorrect film structure.
Troubleshooting Flowchart:

Caption: Troubleshooting workflow for high tungsten film resistivity.

Detailed Explanations:

e B-W Phase Formation: This is a common cause of high resistivity.

o Solution: The B-W phase is less stable at higher temperatures. Increasing the deposition
temperature (e.g., above 400 °C) promotes the formation of the low-resistivity a-W phase.

[6]

o Fluorine Impurities: Insufficient H2 can lead to incomplete reaction byproducts (W-F
compounds) being trapped in the film.

o Solution A: Increase the H2/WF6 ratio to drive the reduction reaction to completion.

o Solution B: Implement a post-deposition anneal at temperatures around 600°C to help
drive out volatile impurities like fluorine.[2]

« Silicon Impurities: This is only relevant if you use a silane-based nucleation step. High
SiH4/WF6 ratios and low temperatures can cause significant silicon incorporation.[10]

o Solution: Decrease the SiH4/WF6 flow ratio during the nucleation step. Ensure the
temperature is high enough to favor W deposition over Si incorporation.

Q6: I'm experiencing inconsistent or delayed film
nucleation. Can the precursor ratio help?

Delayed nucleation leads to rough, non-continuous films, especially in the initial growth stages.

Causality: As discussed, WF6 struggles to nucleate on oxide surfaces.[2] Even on TiN, the
surface condition (e.g., presence of a native oxide layer) can impede nucleation.[12]
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Solutions:

e The Two-Step Process is Key: This is not a problem that the H2/WF6 ratio can solve alone. A
silane (SiH4) or disilane (Si2H6) reduction step is highly effective at creating a uniform
nucleation layer on which the bulk tungsten can grow.[1][2][13][14] The SiH4 reduction of
WF6 ensures rapid nucleation with minimal incubation time.[13]

o Substrate Surface Preparation: On TiN substrates, a pre-deposition in-situ cleaning step to
remove surface oxides can significantly improve nucleation consistency.[12]

o ALD for Ultimate Control: For ultra-thin films or demanding structures, Atomic Layer
Deposition (ALD) using alternating pulses of WF6 and a co-reactant like SiH4 or Si2H6
provides the most controlled, layer-by-layer nucleation and growth.[2][15]

Q7: My film appears rough and non-uniform. What role
does the gas ratio play in film morphology?

Film morphology is a function of nucleation density and growth conditions.

Causality: A low density of initial nucleation sites means the film grows from isolated islands
that must then coalesce. This process can result in a rough surface. High deposition
temperatures can also lead to more granular, rougher films.[2]

Solutions:

o Optimize Nucleation: A poor nucleation layer is the most common cause of roughness. See
Q6 for solutions. A dense, uniform nucleation layer provides the template for smooth bulk film
growth.

o Control Temperature: Excessively high temperatures can increase surface mobility and lead
to larger, more granular structures. A balance must be struck between a temperature high
enough for good film quality (a-W) and one that doesn't promote roughness. A typical CVD
window is 300-500°C.[2]

o Adjust Pressure: Lower deposition pressures generally improve the conformality and
uniformity of the film, which can contribute to a smoother morphology.[2] The H2/WF6 ratio is
secondary to these factors but should be maintained in a stable, hydrogen-rich regime.
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Q8: I'm seeing evidence of substrate etching. Is this
related to the H2/WF6 ratio?

Yes, etching can be a significant issue.
Causality: There are two primary mechanisms for etching in this system:

o HF Byproduct: The hydrogen fluoride (HF) gas produced during the reaction is highly
corrosive and can etch many materials, including silicon and its oxides.[1]

» WF6 Reaction with Silicon: WF6 can react directly with a silicon substrate, consuming it to
form tungsten. This reaction is self-limiting as the deposited tungsten layer acts as a diffusion
barrier.[1] The reaction is: 2WF6 + 3Si — 2W + 3SiF4 (below 400°C).[1]

Solutions:

o Protect the Substrate: Use a robust barrier layer like TiN to prevent direct contact between
WF6 and the underlying silicon. This is standard practice.[12][14]

o Process Pressure: At higher pressures, gas-phase reactions can become more prevalent,
and the transport of the HF byproduct away from the surface can be less efficient, increasing
the risk of etching. In some conditions, etching of the freshly deposited tungsten can even
dominate over deposition.[6] Operating at lower pressures (e.g., 1-10 Torr) is often beneficial.

[2]

» Use SiH4 for Nucleation: Using a SiH4 reduction step at lower temperatures prevents the
direct, high-temperature Si reduction reaction from occurring, thus protecting the substrate
from consumption.[16]

Section 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for Optimizing H2/WF6
Ratio for Low-Resistivity a-W Films

Objective: To find the optimal H2/WF6 ratio that minimizes film resistivity while maintaining a
reasonable deposition rate.
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Prerequisites: A CVD system with calibrated MFCs for H2 and WF6. Substrates with an
appropriate adhesion/barrier layer (e.g., TiN). Four-point probe for resistivity measurement and
XRD for phase analysis.

Methodology:

o Establish Baseline: Set initial process parameters.

o

Substrate Temperature: 450°C (to favor a-W formation).

Pressure: 5 Torr.

[¢]

[¢]

WF6 Flow Rate: 20 sccm (standard value).

[e]

H2 Flow Rate: 200 sccm (giving a 10:1 ratio).
e Deposition: Deposit a film of target thickness (e.g., 100 nm).
o Characterization: Measure the film's resistivity and perform XRD to confirm it is a-W.

o Vary H2 Flow: Keeping all other parameters constant, perform a series of depositions varying
the H2 flow rate (e.g., 100, 150, 200, 250, 300 sccm), corresponding to H2/WF6 ratios of 5,
7.5, 10, 12.5, and 15.

e Analyze Results: For each film, measure the resistivity.
e Plot Data: Plot resistivity as a function of the H2/WF6 ratio.

o Determine Optimum: Identify the ratio where resistivity stabilizes at its minimum value.
Operating slightly above this point ensures process robustness against minor flow
fluctuations.

Data Summary Table:
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- . Crystal
Depositio Film
H2/WF6 H2 Flow WF6 Flow Pressure Lo Phase
. n Temp Resistivit
Ratio (sccm) (sccm) . (Torr) (from
(°C) y (uQ-cm)
XRD)
5:1 100 20 450 5 Measure Analyze
7.5:1 150 20 450 5 Measure Analyze
10:1 200 20 450 5 Measure Analyze
12.5:1 250 20 450 5 Measure Analyze
15:1 300 20 450 5 Measure Analyze

Protocol 2: Implementing a Two-Step Nucleation/Bulk
Fill Process

Objective: To deposit an adherent, low-resistivity, and conformal tungsten film on a substrate
like SiO2 or for filling high-aspect-ratio contacts.

Workflow Diagram:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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